molecular formula C7H11NO3 B13674106 (R)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid

(R)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13674106
M. Wt: 157.17 g/mol
InChI Key: HYDWFDTXPYETHT-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with a unique structure that includes a pyrrolidine ring, a carboxylic acid group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of ®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride for forming acid chlorides, followed by reaction with alcohols or amines to form esters or amides.

Major Products

The major products formed from these reactions include various derivatives of ®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid, such as alcohols, esters, amides, and further oxidized carboxylic acids.

Scientific Research Applications

®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which ®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor of enzymes, interacting with active sites and influencing enzyme activity. The molecular targets and pathways involved can vary widely, but often include key metabolic enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities and properties.

    4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid: The racemic mixture, which contains both enantiomers.

    Other pyrrolidine derivatives: Compounds with similar structures but different substituents, which can have varying reactivities and applications.

Uniqueness

®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it particularly valuable in applications requiring high stereochemical purity and specific biological activity.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(2R)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-7(2)3-4(5(9)10)8-6(7)11/h4H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m1/s1

InChI Key

HYDWFDTXPYETHT-SCSAIBSYSA-N

Isomeric SMILES

CC1(C[C@@H](NC1=O)C(=O)O)C

Canonical SMILES

CC1(CC(NC1=O)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.